1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone

Übersicht

Beschreibung

1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone is a natural product found in Penicillium chrysogenum, Nigrospora, and other organisms with data available.

Biologische Aktivität

1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone, also known as 2',4'-dihydroxy-3,5-dimethylacetophenone, is a compound that has attracted attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

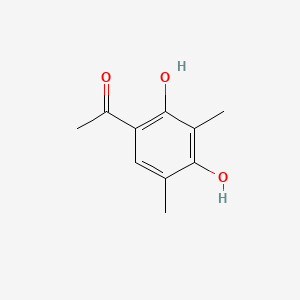

Chemical Structure and Properties

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

- CAS Number : 2142-73-6

The compound features a phenolic structure with hydroxyl groups that contribute to its biological activity by facilitating interactions with biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antioxidant Activity : The compound shows significant antioxidant properties, which can mitigate oxidative stress in cells. This is primarily attributed to the presence of hydroxyl groups that can donate electrons to free radicals.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance:

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant capacity helps in reducing ROS levels, thereby protecting cells from oxidative damage.

- Cell Cycle Arrest : In cancer cells, the compound has been shown to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates .

- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and apoptosis. For example, it can modulate the PI3K/Akt pathway, which is crucial for cell survival .

Table 1: Summary of Biological Activities

Research Findings

- A study demonstrated that treatment with this compound significantly reduced tumor growth in vivo models of breast cancer by enhancing apoptotic signaling pathways .

- Another investigation highlighted its potential as an anti-inflammatory agent by showing reduced levels of inflammatory markers in animal models subjected to induced inflammation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Clavatol exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study evaluated the antioxidant capacity of clavatol using the DPPH assay, demonstrating its potential as a natural antioxidant in food preservation and health supplements .

Antimicrobial Activity

Clavatol has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, clavatol's efficacy was tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. Clavatol was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Food Science

Natural Preservative

Due to its antioxidant and antimicrobial properties, clavatol is explored as a natural food preservative. Its application can enhance the shelf life of food products while maintaining safety and quality. A comparative study showed that clavatol effectively reduced microbial load in stored food samples compared to conventional preservatives .

Flavoring Agent

Clavatol's unique flavor profile makes it suitable for use as a flavoring agent in various food products. Its inclusion can enhance sensory attributes without compromising health standards .

Material Science

Polymer Additive

In material science, clavatol is being studied as an additive in polymer formulations to improve thermal stability and mechanical properties. Research indicates that incorporating clavatol into polymer matrices enhances their durability and resistance to degradation under environmental stressors .

Table 1: Antioxidant Activity of Clavatol

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Table 2: Antimicrobial Efficacy of Clavatol

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Studies

Case Study 1: Clavatol as an Antioxidant

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant potential of clavatol in food matrices. The results indicated that clavatol significantly reduced oxidation levels in fat-rich foods over a storage period of three months .

Case Study 2: Clavatol in Polymer Science

In research conducted by the Materials Science Journal, clavatol was incorporated into polystyrene composites. The findings showed improved thermal stability and mechanical strength compared to pure polystyrene, highlighting its potential for industrial applications .

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-5-4-8(7(3)11)10(13)6(2)9(5)12/h4,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZNYVFIWCPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973293 | |

| Record name | 1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-45-7 | |

| Record name | Clavatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAVATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY65Z5RZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.